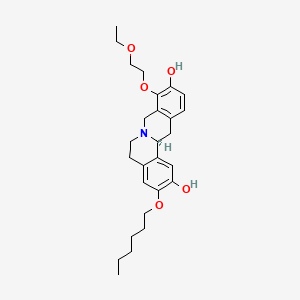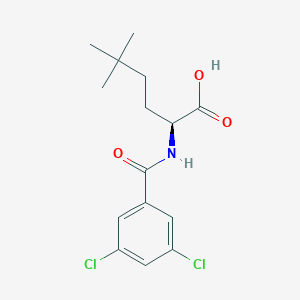
SORT-PGRN interaction inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SORT-PGRN interaction inhibitor 3 is a small molecule designed to inhibit the interaction between sortilin and progranulin. Progranulin is a glycoprotein involved in various physiological processes, including inflammation, cell proliferation, and neuroprotection. Sortilin is a membrane transporter that binds progranulin, leading to its cellular uptake and degradation in lysosomes. Inhibiting this interaction can increase progranulin levels, which has potential therapeutic benefits for neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of SORT-PGRN interaction inhibitor 3 involves a series of chemical reactions, including high-throughput virtual screening, molecular docking, and binding free energy calculationsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Analyse Chemischer Reaktionen
SORT-PGRN interaction inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
SORT-PGRN interaction inhibitor 3 has several scientific research applications:
Chemistry: It is used to study the interaction between sortilin and progranulin, providing insights into the molecular mechanisms of this interaction.
Biology: It helps in understanding the role of progranulin in cellular processes, including inflammation and neuroprotection.
Medicine: It has potential therapeutic applications for neurodegenerative diseases, such as frontotemporal dementia and Alzheimer’s disease, by increasing progranulin levels.
Industry: It can be used in the development of new drugs targeting the sortilin-progranulin interaction
Wirkmechanismus
SORT-PGRN interaction inhibitor 3 exerts its effects by binding to the sortilin receptor, preventing it from interacting with progranulin. This inhibition leads to increased levels of progranulin, which can exert neuroprotective and anti-inflammatory effects. The molecular targets involved include the sortilin receptor and the downstream signaling pathways, such as the extracellular signal-regulated kinase and phosphatidylinositol-3-kinase pathways .
Vergleich Mit ähnlichen Verbindungen
SORT-PGRN interaction inhibitor 3 is unique in its high binding affinity and specificity for the sortilin receptor. Similar compounds include:
SORT-PGRN interaction inhibitor 1: Another inhibitor with a different core structure and binding affinity.
SORT-PGRN interaction inhibitor 2: A compound with similar inhibitory effects but different pharmacokinetic properties. The uniqueness of this compound lies in its optimized binding free energy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties
Eigenschaften
Molekularformel |
C15H19Cl2NO3 |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
GTMNLKRWZVHZAV-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Kanonische SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
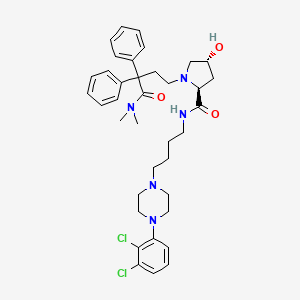

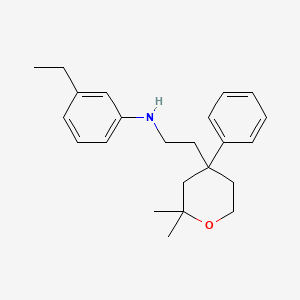
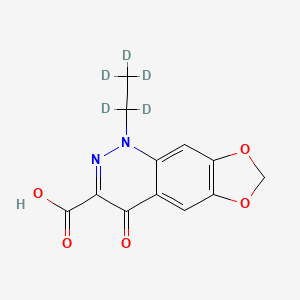
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
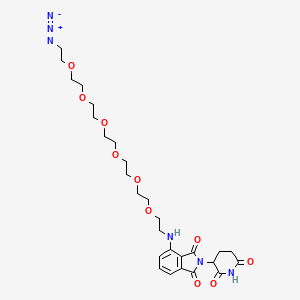
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
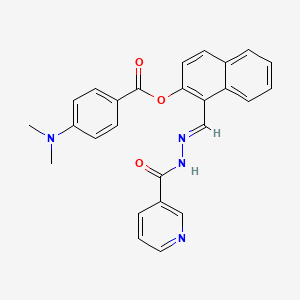
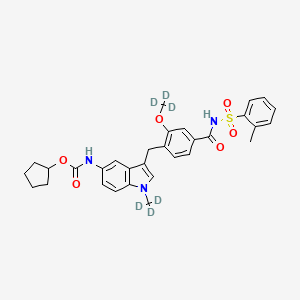

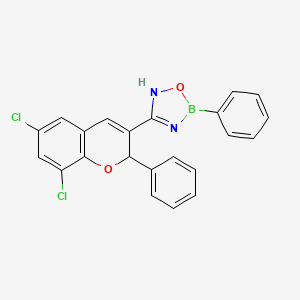
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
